molecular formula C6H7N3O4S B11014552 2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide CAS No. 64724-78-3

2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide

Cat. No.: B11014552
CAS No.: 64724-78-3
M. Wt: 217.21 g/mol
InChI Key: QZIJIXYODVEVGG-UHFFFAOYSA-N
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Description

2-Methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, built upon the privileged 2-aminothiazole scaffold . This molecule features a 5-nitrothiazole core, a structure known to confer notable biological activity, linked to a 2-methoxyacetamide functional group . The 2-aminothiazole nucleus is a fundamental component in several clinically applied agents and is widely investigated for its diverse pharmacological potential . Preliminary research on analogs and related structures suggests this compound may serve as a key intermediate or precursor in the synthesis of novel therapeutic agents. The nitro-heteroaromatic system is recognized for its antimicrobial properties and has been studied for its efficacy against planktonic bacteria and biofilms, which are implicated in difficult-to-treat nosocomial infections . Furthermore, structurally similar nitrothiazolacetamide conjugates have demonstrated potent inhibitory activity against enzymes like urease, a virulence factor in pathogens such as Helicobacter pylori . The methoxyacetamide side chain may influence the compound's physicochemical properties and binding affinity, making it a valuable template for exploring structure-activity relationships (SAR) in the development of new anti-infective or enzyme-inhibiting agents . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with care, adhering to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64724-78-3

Molecular Formula

C6H7N3O4S

Molecular Weight

217.21 g/mol

IUPAC Name

2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C6H7N3O4S/c1-13-3-4(10)8-6-7-2-5(14-6)9(11)12/h2H,3H2,1H3,(H,7,8,10)

InChI Key

QZIJIXYODVEVGG-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=NC=C(S1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Scheme

Step 1: Methoxyacetic acid → Methoxyacetyl chloride (using thionyl chloride or phosphorus trichloride)
Step 2: Methoxyacetyl chloride + 5-nitro-1,3-thiazol-2-amine → 2-Methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide

Procedure

  • Acyl Chloride Formation :

    • Methoxyacetic acid is treated with excess thionyl chloride (SOCl₂) under reflux (65–80°C) in a nonpolar solvent (e.g., toluene or dichloromethane).

    • Excess SOCl₂ is distilled off under reduced pressure, yielding methoxyacetyl chloride as a volatile liquid.

  • Amine Acylation :

    • 5-nitro-1,3-thiazol-2-amine is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

    • Methoxyacetyl chloride is added dropwise, followed by a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts.

    • The mixture is stirred at room temperature or refluxed for 5–8 hours.

  • Purification :

    • The reaction mixture is quenched with water, and the organic layer is separated, dried (MgSO₄), and concentrated.

    • Crystallization is performed using a poor-solubility solvent (e.g., methanol or ethanol) at 5–25°C.

Key Data

ParameterValue/Detail
Yield >93.5% (analogous compounds)
Purity >99.8% (HPLC)
Solvent Toluene, DCM, THF
Temperature 65–80°C (reflux)
Reaction Time 5–8 hours

Coupling Agent-Mediated Method

This approach avoids the use of hazardous acyl chlorides by employing carbodiimide-based coupling agents (e.g., EDCI/HOBt) to activate methoxyacetic acid.

Reaction Scheme

Methoxyacetic acid + EDCI/HOBt → Activated ester → this compound

Procedure

  • Activation :

    • Methoxyacetic acid is dissolved in dimethylformamide (DMF) at 0°C.

    • EDCI·HCl (1.2–1.3 equiv) and HOBt (1.5–2.0 equiv) are added, followed by DIPEA (base).

  • Amine Coupling :

    • 5-nitro-1,3-thiazol-2-amine is added, and the mixture is stirred at room temperature for 12–24 hours.

  • Purification :

    • The reaction is quenched with water, and the product is extracted with ethyl acetate.

    • The organic layer is dried (Na₂SO₄), concentrated, and purified via column chromatography (hexane/ethyl acetate).

Key Data

ParameterValue/Detail
Yield 45–70% (analogous compounds)
Purity >95% (HPLC)
Solvent DMF, ethyl acetate
Temperature 0°C → RT
Reaction Time 12–24 hours

Diacylimidazolone-Mediated Method

This method utilizes N,N'-diacylimidazolone derivatives to transfer the acyl group selectively, minimizing byproducts.

Reaction Scheme

Methoxyacetic acid → N,N'-diacylimidazolone → Acyl transfer to 5-nitro-1,3-thiazol-2-amine

Procedure

  • Diacylimidazolone Synthesis :

    • Methoxyacetic acid reacts with a diacylimidazolone reagent (e.g., 1,3-diacetylbenzimidazolone) in DCM or THF.

  • Amine Acylation :

    • The diacylimidazolone intermediate is treated with 5-nitro-1,3-thiazol-2-amine in a solvent (e.g., THF) at 0–25°C.

    • The reaction proceeds with minimal side products, and 2-benzimidazolone is filtered off post-reaction.

  • Purification :

    • The product is isolated via extraction (hexane/ethyl acetate) and recrystallization.

Key Data

ParameterValue/Detail
Yield >95% (analogous compounds)
Purity >98% (crystallization)
Solvent THF, DCM
Temperature 0–25°C
Reaction Time 30 minutes–2 hours

Comparative Analysis of Methods

The choice of method depends on reagent availability, desired yield, and scalability.

Method Advantages Limitations
Acyl Chloride High yield, simple workupHazardous SOCl₂, HCl byproducts
Coupling Agent No toxic intermediatesLower yield, expensive reagents
Diacylimidazolone High purity, selective acylationComplex reagent synthesis

Synthesis of 5-nitro-1,3-thiazol-2-amine

The amine precursor is synthesized via nitration of 2-aminobenzothiazole or direct nitration of 2-aminothiazole.

Nitration Procedure

  • Substrate Preparation :

    • 2-Aminobenzothiazole is dissolved in concentrated sulfuric acid at 0–10°C.

  • Nitration :

    • A nitrating agent (e.g., HNO₃) is added slowly, maintaining low temperature to prevent decomposition.

  • Isolation :

    • The reaction is quenched with ice, and the precipitate is filtered and dried.

Key Data

ParameterValue/Detail
Yield >80% (analogous compounds)
Purity >95% (HPLC)
Solvent H₂SO₄, HNO₃
Temperature 0–10°C

Challenges and Optimization

  • Nitro Group Stability : The electron-withdrawing nitro group reduces amine nucleophilicity, requiring strong activation of the carboxylic acid.

  • Solvent Choice : Nonpolar solvents (e.g., toluene) enhance reaction efficiency in acyl chloride methods, while DMF supports coupling agent-mediated reactions.

  • Purification : Crystallization with methanol/ethanol is critical for achieving high purity (>99.8%).

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, nucleophiles like sodium methoxide for substitution, and acids or bases for hydrolysis. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include 2-amino-N-(5-nitro-1,3-thiazol-2-yl)acetamide, substituted derivatives of the original compound, and the corresponding carboxylic acid .

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : 2-Methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide has demonstrated significant antimicrobial properties against various bacterial and fungal strains. It inhibits enzymes involved in bacterial cell wall synthesis, making it a candidate for developing new antimicrobial agents .
  • Anticancer Potential : Studies have indicated that thiazole derivatives, including this compound, exhibit anticancer activities. They interact with specific molecular targets in cancer cells, leading to reduced cell viability .
  • Anti-inflammatory Effects : The compound has shown potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Biological Research

  • Mechanism of Action Studies : The interaction of this compound with biological targets is being investigated to elucidate its mechanism of action. Understanding these interactions can optimize its efficacy as a therapeutic agent .
  • In vitro Studies : Various in vitro studies have assessed the compound's effectiveness against pathogens and cancer cell lines, providing insights into its potential therapeutic applications .

Industrial Applications

  • Synthesis of Novel Compounds : This compound serves as a building block for synthesizing more complex thiazole derivatives and other organic compounds, which can be utilized in pharmaceuticals and agrochemicals .

Case Studies

Several studies have explored the biological activities of this compound:

Study FocusObjectiveFindingsReference Year
Antimicrobial ActivityEfficacy against Gram-positive and Gram-negative bacteriaSignificant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL)2024
Anticancer EvaluationCytotoxic effects on human breast cancer cells (MCF-7)Dose-dependent decrease in cell viability (IC50 = 15 µM) after 48 hours2023
Anti-inflammatory StudyInvestigate anti-inflammatory properties using LPS-stimulated macrophagesReduced TNF-alpha and IL-6 levels by approximately 50% compared to controls2025

Mechanism of Action

The mechanism of action of 2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Nitro Group at Thiazole 5-Position : Critical for antiparasitic and antimicrobial activity. Nitazoxanide and Nithiamide both feature this group, with the former inhibiting pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms , while the latter exhibits broad-spectrum antimicrobial properties .
  • Acetamide Side Chain Modifications: Methoxy Group: Likely improves solubility and bioavailability compared to chloro or acetyl groups. Methoxy-substituted acetamides are common in pharmaceuticals (e.g., lidocaine derivatives) due to enhanced metabolic stability . Chloro Group: 2-Chloro-N-(5-nitrothiazol-2-yl)acetamide demonstrates antitrypanosomal activity, suggesting halogenation may enhance target binding in parasitic enzymes . Benzoyl Group (Nitazoxanide): The phenyl acetate moiety in nitazoxanide contributes to its broad-spectrum antiparasitic efficacy, likely through improved membrane permeability .

Urea vs. Acetamide Linkages

The urea derivative GSK-3β Inhibitor VIII (N-(4-methoxybenzyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea) highlights the versatility of the nitrothiazole scaffold. Urea linkages enable distinct binding interactions with kinase active sites, underscoring the importance of amide/urea choice in drug design .

Research Findings and Trends

Synthetic Accessibility : Chloro- and methoxy-substituted acetamides are synthesized efficiently (>80% yield) via nucleophilic acyl substitution, as demonstrated for 2-chloro-N-(5-nitrothiazol-2-yl)acetamide .

Structure-Activity Relationships (SAR) :

  • Electron-withdrawing groups (e.g., nitro, chloro) on the thiazole ring enhance electrophilic character, improving interactions with biological targets.
  • Polar substituents (e.g., methoxy) on the acetamide side chain may optimize pharmacokinetic profiles without compromising activity.

Biological Activity

2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a methoxy group and a nitro-substituted thiazole moiety, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H8N4O3S\text{C}_8\text{H}_8\text{N}_4\text{O}_3\text{S}

Biological Activity Overview

1. Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of this compound against various bacterial and fungal strains. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 μg/mL
Escherichia coli0.5 μg/mL
Candida albicans0.75 μg/mL

The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

2. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Cell LineIC50 (μM)Mechanism of Action
A549 (Lung Cancer)15Induction of apoptosis via caspase activation
HCT-15 (Colon Cancer)10Inhibition of cell cycle progression

Studies indicate that the compound's nitro group plays a crucial role in enhancing cytotoxicity by generating reactive oxygen species (ROS), leading to oxidative stress in cancer cells .

3. Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory properties of this compound. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Inflammatory MarkerEffect
TNF-αDecreased expression
IL-6Reduced secretion

In vitro studies have shown that treatment with this compound significantly lowers levels of these markers in activated macrophages .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results indicated that this compound had one of the lowest MIC values against Staphylococcus aureus, demonstrating superior activity compared to other derivatives tested .

Case Study 2: Anticancer Mechanism
In another investigation focusing on lung cancer cells (A549), researchers observed that treatment with this thiazole derivative resulted in significant apoptosis induction. The study utilized flow cytometry to quantify apoptotic cells and found a marked increase in early apoptotic cells after treatment with the compound .

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological activity of thiazole derivatives. Modifications to the thiazole ring and substituents like methoxy and nitro groups have been shown to enhance biological activity significantly.

For instance:

  • Nitro Group Contribution : The presence of the nitro group is essential for antimicrobial and anticancer activities due to its ability to participate in redox reactions.
  • Methoxy Group Influence : The methoxy group contributes to lipophilicity, improving cellular uptake and bioavailability.

Q & A

Q. What are the standard synthetic routes for preparing 2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide, and what critical reaction parameters influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A general protocol involves reacting 2-amino-5-nitrothiazole with methoxyacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key parameters include:
  • Solvent Choice : Polar aprotic solvents like dioxane or DMF enhance reactivity .
  • Temperature : Reactions are often conducted at 20–25°C to avoid side products .
  • Purification : Crude products are recrystallized from ethanol-DMF mixtures to achieve >95% purity .
    Example protocol:
     1. Dissolve 2-amino-5-nitrothiazole (10 mmol) in dioxane (25 mL).  
     2. Add triethylamine (1.4 mL) and methoxyacetyl chloride (10 mmol) dropwise at 20–25°C.  
     3. Quench with water, filter the precipitate, and recrystallize [[3]].  

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Look for peaks at ~1667 cm⁻¹ (amide C=O stretch) and ~1540 cm⁻¹ (nitro group vibration) .
  • ¹H NMR : Signals at δ 3.8–4.0 ppm (methoxy protons) and δ 8.1–9.8 ppm (thiazole ring protons) confirm substitution patterns .
  • Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N, and S content (e.g., C: 53.1% calc. vs. 54.21% exp.) .

Advanced Research Questions

Q. How can computational chemistry tools optimize the synthesis of this compound and predict its reactivity?

  • Methodological Answer : Use density functional theory (DFT) to model reaction pathways and identify transition states. For example:
  • Reaction Path Search : Quantum chemical calculations (e.g., Gaussian 16) predict energy barriers for nitro group reduction or methoxy substitution .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
  • Machine Learning : Train models on existing reaction data to recommend optimal solvents/catalysts .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected ¹H NMR coupling patterns) for novel derivatives?

  • Methodological Answer :
  • 2D NMR Techniques : Use HSQC or COSY to assign overlapping signals (e.g., distinguish thiazole protons from aromatic substituents) .
  • Isotopic Labeling : Introduce deuterium at specific positions to trace proton environments .
  • Cross-Validation : Compare experimental data with computed NMR shifts (e.g., using ACD/Labs or ChemDraw) .

Q. How should researchers design dose-response studies to evaluate the hypoglycemic activity of this compound?

  • Methodological Answer :
  • In Vitro Models : Test α-glucosidase inhibition (IC₅₀) using a p-nitrophenyl-α-D-glucopyranoside substrate .
  • In Vivo Models : Administer 10–100 mg/kg doses to streptozotocin-induced diabetic Wistar rats; monitor blood glucose levels at 0, 1, 3, and 6 hours .
  • Statistical Analysis : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ and Hill coefficients.

Critical Analysis of Contradictory Evidence

  • Spectral Data Variations : reports δ 8.1 ppm for thiazole protons, while notes δ 7.5–8.0 ppm. This discrepancy may arise from solvent effects (CDCl₃ vs. DMSO-d₆) .
  • Synthetic Yields : Yields in (70–90%) are higher than in (78–85%), likely due to differences in azide vs. chloroacetyl chloride reactivity .

Recommendations for Future Research

  • Mechanistic Studies : Use time-resolved IR to track nitro group reduction kinetics .
  • Toxicity Profiling : Conduct Ames tests for mutagenicity and hepatic enzyme assays (CYP450) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.